molecular formula C30H50O5 B1672830 Theasapogenol B CAS No. 13844-01-4

Theasapogenol B

Cat. No. B1672830
CAS RN: 13844-01-4
M. Wt: 490.7 g/mol
InChI Key: AYDKOFQQBHRXEW-AAUPIIFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jegosapogenol A is a member of the class of compounds known as triterpenoids. Triterpenoids are terpene molecules containing six isoprene units. Barringtogenol c is practically insoluble (in water) and a very weakly acidic compound (based on its pKa). Barringtogenol c can be found in tea, which makes barringtogenol c a potential biomarker for the consumption of this food product. Barringtogenol C is found in tea. Sapogenin from Thea sinensis (tea).

properties

CAS RN

13844-01-4

Product Name

Theasapogenol B

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol

InChI

InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19-,20+,21-,22+,23-,24-,27-,28+,29+,30-/m0/s1

InChI Key

AYDKOFQQBHRXEW-AAUPIIFFSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Jegosapogenol A;  Giganteumgenin M;  Jegosapogenol;  Proschiwalligenin PB1;  Saniculagenin D;  Careyagenol A;  Escinidin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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